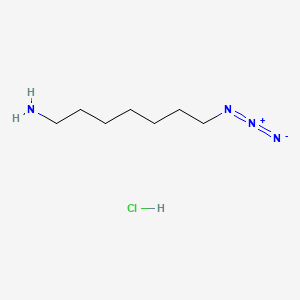![molecular formula C10H12N2O2 B13470450 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a diazaspiro core, which is a bicyclic system containing nitrogen atoms, and a carboxylic acid functional group. The presence of a prop-2-yn-1-yl group adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the spirocyclic core. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic pathways. Additionally, the spirocyclic core provides structural rigidity, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
- 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
Uniqueness
6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the diazaspiro core and the prop-2-yn-1-yl group allows for diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further distinguish it from similar compounds.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
6-prop-2-ynyl-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-9(8(13)14)4-6-10(7-5-9)11-12-10/h1H,3-7H2,(H,13,14) |
InChIキー |
IXFVEJIKICSEMD-UHFFFAOYSA-N |
正規SMILES |
C#CCC1(CCC2(CC1)N=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


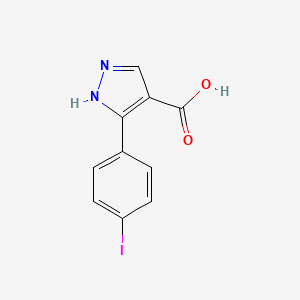
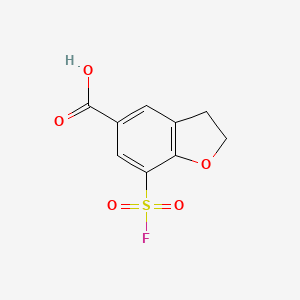
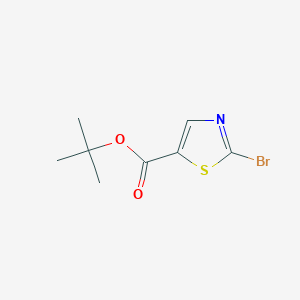
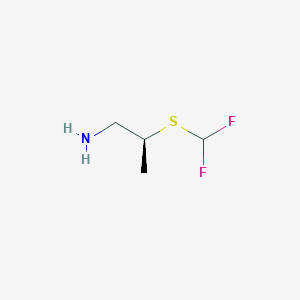
![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
![tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13470398.png)
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride](/img/structure/B13470405.png)
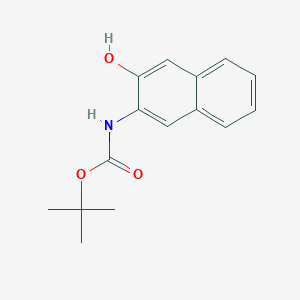
![3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride](/img/structure/B13470423.png)
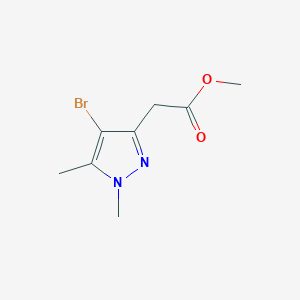
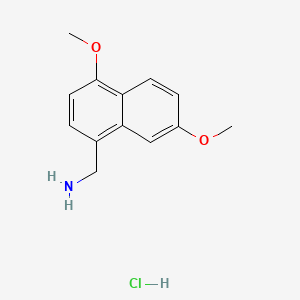
![7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13470440.png)

